molecular formula C7H11NO B119524 1-Azabicyclo[3.2.1]octan-2-one CAS No. 150627-27-3

1-Azabicyclo[3.2.1]octan-2-one

Cat. No.: B119524
CAS No.: 150627-27-3
M. Wt: 125.17 g/mol
InChI Key: ACVPSWNLHSVZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-2-one (CAS 150627-27-3) is a nitrogen-containing bicyclic compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol, this scaffold is recognized for its potential in pharmaceutical research . Azabicyclo[3.2.1]octane scaffolds, in general, are considered privileged structures in drug discovery due to their three-dimensional rigidity and ability to impart key pharmacological properties to molecules . Compounds based on the 1-azabicyclo[3.2.1]octane structure represent a class that can exhibit monoamine transporter inhibitory activity, which is highly dependent on the molecule's overall topology and absolute stereochemistry . This makes them valuable tools and starting points for neuroscience and neuropharmacology research. The compound is provided as a research chemical for use in early discovery and method development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-1-6-3-4-8(7)5-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVPSWNLHSVZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617133
Record name 1-Azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150627-27-3
Record name 1-Azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Azabicyclo 3.2.1 Octan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous assignment of proton and carbon signals in complex organic molecules like 1-Azabicyclo[3.2.1]octan-2-one. Although specific spectral data for the parent compound is scarce, analysis of related azabicyclo[3.2.1]octane systems allows for a predictive assignment of its NMR spectrum.

For derivatives of the closely related 8-azabicyclo[3.2.1]octan-3-one, detailed ¹H and ¹³C NMR data have been reported. For instance, in N-substituted nortropanones, the bridgehead protons typically appear as distinct multiplets, while the methylene (B1212753) protons on the six- and five-membered rings exhibit complex splitting patterns due to their diastereotopic nature. academie-sciences.fr The chemical shifts are significantly influenced by the nature and orientation of substituents on the nitrogen atom and elsewhere on the bicyclic framework. academie-sciences.fr

Based on analogous structures, the expected ¹H NMR spectrum of this compound would likely show the bridgehead proton (at C5) at a distinct chemical shift. The protons on the carbon atoms adjacent to the nitrogen (C3 and C8) would be expected to appear in the range of 2.5-3.5 ppm. The remaining methylene protons would likely resonate as complex multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum is expected to show a characteristic signal for the carbonyl carbon (C2) of the lactam in the downfield region, typically around 170-180 ppm. The bridgehead carbon (C5) and the carbons adjacent to the nitrogen (C3 and C8) would also have distinct chemical shifts, crucial for confirming the bicyclic structure. For example, in derivatives of 8-azabicyclo[3.2.1]octan-3-one, the carbonyl carbon appears around 200 ppm, and the bridgehead carbons show signals in the range of 60-70 ppm. koreascience.kr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~175
C3Multiplet~45-55
C4Multiplet~25-35
C5Multiplet~40-50
C6Multiplet~20-30
C7Multiplet~25-35
C8Multiplet~50-60

Note: These are estimated values based on data from related azabicyclo[3.2.1]octane derivatives and may vary from experimental values.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds, providing valuable structural information. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula of C₇H₁₁NO.

The fragmentation pattern of azabicyclic systems is often characterized by cleavages of the C-C bonds adjacent to the bridgehead carbons and the nitrogen atom. The rigid bicyclic structure can lead to characteristic fragmentation pathways. Common fragmentation patterns for aliphatic amines include alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. The molecular ion peak ([M]⁺) for compounds containing a single nitrogen atom will have an odd nominal mass, which serves as a useful diagnostic tool.

In the mass spectra of related 3-azabicyclo[3.2.1]octane derivatives, characteristic fragmentation patterns involving the loss of ethylene (B1197577) and other small molecules have been observed, leading to stable iminium ions. acs.org For this compound, a primary fragmentation would likely involve the loss of CO from the lactam moiety, followed by further fragmentation of the resulting azabicyclic ring system.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The primary chromophore in this compound is the lactam (cyclic amide) group.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and conformational details. While a crystal structure for the parent this compound has not been reported, the crystal structure of a derivative, (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, has been determined. iucr.orgresearchgate.net

This related structure confirms the bicyclic lactam framework and provides insight into the likely conformation of the parent compound. iucr.orgresearchgate.net The crystal structure of this derivative revealed an orthorhombic crystal system with space group P2₁2₁2₁. iucr.org The bicyclic system adopts a conformation where the six-membered ring is in a chair-like form and the five-membered ring is in an envelope conformation. iucr.orgresearchgate.net This provides a solid model for the expected conformation of this compound in the solid state.

For other derivatives within the broader azabicyclo[3.2.1]octane class, X-ray crystallography has been instrumental in determining the absolute stereochemistry and confirming the conformational preferences of substituents on the bicyclic core. tandfonline.comresearchgate.net These studies consistently show the rigidity of the bicyclic system and provide a basis for understanding its structural properties.

Table 2: Crystallographic Data for the Derivative (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one iucr.org

ParameterValue
Molecular FormulaC₆H₉NO₄
Molecular Weight159.14
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.9624 (1)
b (Å)10.5889 (2)
c (Å)10.7089 (2)
V (ų)676.11 (2)
Z4

Theoretical and Computational Chemistry Studies on 1 Azabicyclo 3.2.1 Octan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the electronic structure and optimized geometry of molecules. For bicyclic systems such as the azabicyclo[3.2.1]octane core, DFT calculations are crucial for identifying the most stable three-dimensional conformations and understanding the energetic relationships between them. scispace.com These calculations can accurately predict key geometric parameters like bond lengths and angles.

The core structure of 1-Azabicyclo[3.2.1]octan-2-one consists of a six-membered piperidine (B6355638) ring fused with a five-membered pyrrolidine (B122466) ring. The piperidine ring can theoretically adopt chair, boat, or twist-boat conformations. DFT geometry optimization determines the lowest energy (most stable) conformation. For the parent 3-azabicyclo[3.2.1]octane scaffold, calculations have been used to investigate the relative stability of these forms. montclair.edu The introduction of the carbonyl group at the C2 position in this compound introduces specific electronic and steric effects that influence the preferred geometry.

DFT calculations provide detailed information on the molecule's electronic properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. This information is vital for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics. For instance, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are useful for interpreting UV-Vis spectra. researchgate.netresearchgate.net

Table 1: Representative Applications of DFT in Azabicyclo[3.2.1]octane Systems
Computational TaskCommon DFT Method (Functional/Basis Set)Key Findings and Insights
Geometry OptimizationB3LYP/6-31G(d)Predicts precise bond lengths, bond angles, and dihedral angles. Identifies the most stable ground-state conformation (e.g., chair vs. boat). montclair.educam.ac.uk
Conformer Energy RankingM06-2X/6-311+G(d,p)Determines the relative stabilities and Gibbs free energies of different possible conformers. montclair.educam.ac.uk
Electronic PropertiesωB97XD/DGDZVP2Calculates HOMO-LUMO gap, molecular electrostatic potential, and partial atomic charges to predict reactivity hotspots. nih.gov
Spectroscopic PredictionmPW1PW91/6-31G(d)Simulates NMR chemical shifts and IR vibrational frequencies to aid in structural elucidation. cam.ac.uk

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy (the energy barrier between reactants and the transition state) determines the reaction rate, and its accurate calculation is a primary goal of these studies. beilstein-journals.org

For molecules with the azabicyclo[3.2.1]octane framework, computational studies have been performed to understand reaction selectivity. nih.govacs.org A notable example involves the N-methylation of a tropane (B1204802) derivative, 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane. nih.govacs.org This reaction can proceed via two different transition states (TSa and TSb), leading to two different product isotopomers. DFT calculations were used to locate the structures of these transition states and compute their respective free energy barriers (ΔG‡). nih.gov

The study revealed that the product distribution is governed by the relative energies of these transition states, a concept explained by the Curtin-Hammett principle. nih.govacs.org By calculating the free energy profile, it was possible to predict the selectivity of the reaction. Such computational analysis provides a detailed, step-by-step view of the reaction pathway that is often impossible to observe experimentally. nih.gov The insights gained from these models can guide the design of new synthetic routes and the optimization of reaction conditions to favor the formation of a desired product. beilstein-journals.org

Table 2: Example Free Energy Profile for N-Methylation of an 8-Azabicyclo[3.2.1]octane Derivative nih.govacs.org
SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
Reactant Conformer 1aInitial state of the molecule~0.5
Reactant Conformer 1bMore stable initial state0.0
Transition State b (TSb)Leads to the major product, characterized by a downward pointing C=O bond13.4
Transition State a (TSa)Leads to the minor product15.3
Activation Energy Difference (ΔΔG‡)Difference in energy between TSa and TSb, determining selectivity1.9

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT provides highly accurate information, it is computationally expensive, making it less suitable for exploring the vast conformational space of flexible molecules or simulating their behavior over time. For these tasks, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed. uci.edumatlantis.com

Molecular Mechanics (MM) uses classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. uci.edu It is much faster than quantum mechanical methods and is ideal for conformational searching. For a molecule like this compound, a conformational search would systematically or randomly alter bond rotations to generate thousands of possible structures. Each structure is then energy-minimized to find all accessible low-energy conformers. uci.edu This is critical because the biological activity or reactivity of a molecule may depend on a specific conformation that is not necessarily the absolute lowest in energy. uci.edu Studies on related azabicyclic systems have shown that the energy barrier between chair-like and boat-like conformations of the six-membered ring can be relatively low (<9 kcal/mol), indicating that multiple conformations may be populated at room temperature. montclair.edu

Molecular Dynamics (MD) simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. matlantis.com An MD simulation provides a "movie" of the molecule's dynamic behavior, showing how it flexes, vibrates, and transitions between different conformations in solution or when interacting with other molecules, such as a biological receptor. nih.govmdpi.com For the azabicyclo[3.2.1]octane scaffold, MD simulations have been used to understand how derivatives bind to receptors, revealing that specific substitutions can enhance binding affinity by stabilizing a particular conformation. This approach allows for the analysis of structural flexibility and the identification of dominant conformational states over a given timescale. matlantis.com

Table 3: Comparison of Computational Methods for Conformational Analysis
MethodPrinciplePrimary Application for this compoundTypical Output
Molecular Mechanics (MM)Classical force fields to calculate potential energy.Rapidly searching for and identifying all stable low-energy conformers. uci.eduA list of unique conformers and their relative strain energies.
Molecular Dynamics (MD)Solving Newton's equations of motion over time. matlantis.comSimulating the dynamic behavior of the molecule in a solvent, studying conformational transitions and flexibility. nih.govA trajectory file showing atomic positions over time; analysis of root-mean-square deviation (RMSD).
Density Functional Theory (DFT)Quantum mechanics to solve the electronic structure.Accurately calculating the energies and geometric properties of specific, pre-identified conformers. montclair.eduPrecise relative Gibbs free energies, optimized geometries, and electronic properties.

Synthetic Utility and Applications of the 1 Azabicyclo 3.2.1 Octane Scaffold

Utilization as a Key Synthetic Intermediate in Complex Molecule Construction

The synthesis of derivatives of the 1-azabicyclo[3.2.1]octane core is notably less common in the literature than the synthesis of related bicyclic structures. researchgate.net However, its role as an important structural unit has been highlighted in the manufacturing process of certain pharmaceuticals. A significant example is its emergence during the production of the antihistamine drug Quifenadine. researchgate.net

During a key dehydration step of ethyl 3-hydroxyquinuclidine-3-carboxylate, a precursor in the Quifenadine synthesis, side products are formed through skeletal rearrangement. researchgate.net This process involves the generation of a carbenium ion which rearranges from the 1-azabicyclo[2.2.2]octane (quinuclidine) system to the thermodynamically stable 1-azabicyclo[3.2.1]octane core. researchgate.netresearchgate.net The isolation and characterization of these rearranged products have established them not only as impurity standards for the drug manufacturing process but also as interesting building blocks for further applications in medicinal chemistry. researchgate.net

Precursor CompoundTarget DrugKey TransformationResulting Scaffold
Ethyl 3-hydroxyquinuclidine-3-carboxylateQuifenadineDehydration and subsequent carbenium ion rearrangement1-Azabicyclo[3.2.1]octane system

Strategic Role as a Synthon in Contemporary Organic Synthesis

The 1-azabicyclo[3.2.1]octan-2-one structure serves as a valuable synthon, offering a rigid scaffold that can be strategically incorporated into larger, more complex molecules. Its utility stems from the combination of a constrained bicyclic framework and a reactive lactam functional group.

As a synthon, it provides a non-planar piperidine (B6355638) equivalent, which is a desirable feature in medicinal chemistry for exploring three-dimensional chemical space and improving binding interactions with biological targets. The lactam moiety within the this compound structure can undergo various transformations:

Hydrolysis: Opening the lactam ring yields a cyclic amino acid with a defined stereochemical and conformational arrangement.

Reduction: Reduction of the amide bond can provide the corresponding 1-azabicyclo[3.2.1]octane amine, a useful scaffold for further functionalization.

Alpha-Functionalization: The carbons adjacent to the carbonyl group can be functionalized, allowing for the introduction of various substituents onto the rigid core.

The construction of the azabicyclo[3.2.1]octane core itself often relies on intramolecular cyclization strategies, where acyclic or monocyclic precursors are designed to fold and form the bicyclic system. rsc.orgrsc.org These methods underscore the strategic importance of the scaffold as a target for synthetic methodologies aimed at creating complex molecular architectures.

Contribution to the Development of Novel Organic Reactions and Methodologies

The challenge associated with synthesizing the 1-azabicyclo[3.2.1]octane core has spurred the development of novel synthetic methods. The formation of this system often requires multi-stage processes, including intramolecular cyclizations initiated by radical or nucleophilic agents. researchgate.net

A significant methodological contribution is the carbenium ion rearrangement observed during the synthesis of Quifenadine. researchgate.net This reaction provides a pathway to the less-common 1-azabicyclo[3.2.1]octane skeleton from the more readily accessible 1-azabicyclo[2.2.2]octane (quinuclidine) framework. This rearrangement highlights a valuable synthetic strategy for skeletal diversification.

MethodologyPrecursor ScaffoldProduct ScaffoldKey Features
Carbenium Ion Rearrangement1-Azabicyclo[2.2.2]octane (Quinuclidine)1-Azabicyclo[3.2.1]octaneAccesses a less-documented isomer from a common precursor; proceeds via a stable carbocation intermediate. researchgate.netresearchgate.net
Intramolecular Carbocationic Cyclization1,2,3,6-Tetrahydropyridines1-Azabicyclo[3.2.1]oct-3-eneUtilizes a strong acid medium to promote cyclization of a flexible precursor into the rigid bicyclic system. rjsvd.com

Furthermore, another novel method involves the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a trifluoromethanesulfonic acid medium to yield derivatives of 1-azabicyclo[3.2.1]oct-3-ene. rjsvd.com These methodologies represent important advances in accessing this specific class of bridged heterocyclic compounds, providing tools for chemists to build complex molecules with precisely controlled three-dimensional structures.

Q & A

Basic: What are the established synthetic routes for 1-azabicyclo[3.2.1]octan-2-one, and how do experimental conditions influence yield?

Methodological Answer:
The synthesis of this compound often involves bridged lactam formation strategies. Key methods include:

  • Amidoselenation : Attempts using selenide intermediates (e.g., via Toshimitsu’s method) have been reported, though yields vary due to competing side reactions .
  • Heck Reaction : Grigg et al. explored palladium-catalyzed cyclization, but the approach failed to produce the desired product, highlighting the sensitivity of bicyclic systems to reaction conditions .
  • Catalytic Cyclization : Referenced in nicotinic acetylcholine receptor ligand syntheses, optimized conditions (e.g., temperature, solvent polarity) are critical for minimizing ring-opening side reactions .
    Recommendation : Use kinetic studies (e.g., time-resolved NMR) to identify optimal conditions.

Basic: How is this compound characterized spectroscopically, and what spectral contradictions might arise?

Methodological Answer:

  • NMR : The bicyclic structure produces distinct splitting patterns; the bridgehead proton (δ ~3.5–4.0 ppm) and lactam carbonyl (δ ~170–175 ppm) are key markers. However, dynamic ring puckering can obscure signals, requiring low-temperature or 2D NMR (e.g., NOESY) .
  • Mass Spectrometry : ESI-MS fragmentation studies of related azabicyclo compounds show dominant [M+H]+ ions with cleavage at the lactam bridge. Discrepancies in fragmentation pathways may arise from protonation site differences .
    Recommendation : Cross-validate with IR (C=O stretch ~1680 cm⁻¹) and computational predictions (DFT) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies often stem from:

  • Intermediate Stability : Amidoselenation intermediates may decompose under acidic conditions, necessitating pH control .
  • Catalyst Selectivity : Palladium catalysts in Heck reactions may favor alternative pathways; screening ligands (e.g., phosphines) can improve selectivity .
    Actionable Steps :

Reproduce literature methods with rigorous control of moisture and oxygen.

Use in situ monitoring (e.g., FTIR) to detect transient intermediates.

Compare activation energies (DFT) for competing pathways .

Advanced: What computational approaches are suitable for modeling the reactivity of this compound?

Methodological Answer:

  • DFT Studies : Calculate transition states for ring-opening reactions (e.g., lactam hydrolysis) using B3LYP/6-31G* to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability; polar solvents (e.g., DMSO) may stabilize the bicyclic core .
    Validation : Compare computed NMR shifts with experimental data to refine force fields .

Basic: What are the physicochemical properties of this compound, and how do they impact solubility?

Methodological Answer:

  • Key Data : Molecular weight = 125.17 g/mol; XlogP = 0.2 (moderate lipophilicity); topological polar surface area = 20.3 Ų (low hydrogen bonding) .
  • Solubility : Limited aqueous solubility (predicted ~1–5 mg/mL) due to the rigid bicyclic structure. Use co-solvents (e.g., ethanol) or cyclodextrin complexes for in vitro assays .

Advanced: How can researchers design experiments to probe the ecological impact of this compound?

Methodological Answer:

  • In Silico Tools : Use EPI Suite to predict biodegradability (BIOWIN) and ecotoxicity (ECOSAR) based on XlogP and molecular fragments .
  • In Vitro Assays : Test microbial toxicity (e.g., Vibrio fischeri luminescence inhibition) at varying pH levels to account for lactam hydrolysis .

Advanced: What strategies optimize the enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the bridgehead carbon .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers during ring-closing steps .

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